chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol
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Overview
Description
Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol is a coordination complex involving palladium, a transition metal. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol typically involves the reaction of palladium chloride with 4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand exchange reactions are common, where the ligands around the palladium center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) complexes, while reduction reactions may yield palladium(0) complexes .
Scientific Research Applications
Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol involves its interaction with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, leading to the desired products. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Di-µ-chlorobis[5-hydroxy-2-[1-(hydroxyimino)ethyl]phenyl]palladium(II) Dimer: This compound has a similar structure but involves a dimeric form.
Palladium(II) acetate: Another palladium complex used in similar catalytic applications.
Uniqueness
Chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol is unique due to its specific ligand structure, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAILXUBWILKM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4Pd2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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